molecular formula C11H13NO3 B7459985 N-Phenyl-N-propionylglycine

N-Phenyl-N-propionylglycine

Cat. No.: B7459985
M. Wt: 207.23 g/mol
InChI Key: OACAMAAPZSEVIZ-UHFFFAOYSA-N
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Description

N-Phenyl-N-propionylglycine (CAS 56613-60-6), also known as N-(3-Phenylpropionyl)glycine, is a glycine derivative featuring a phenylpropionyl group attached to the amino nitrogen. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.2 g/mol . This compound is a white solid with a melting point of 118°C and is stable for over four years when stored at -20°C .

Properties

IUPAC Name

2-(N-propanoylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-10(13)12(8-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACAMAAPZSEVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Intermediate Formation and Catalytic Hydrogenation

The foundational approach for N-substituted glycine derivatives, as detailed in EP3153498A1, involves the condensation of substituted anilines with glyoxylic acid to form an imine intermediate, followed by catalytic hydrogenation. For this compound, this method can be adapted by substituting the aniline precursor with N-propionylaniline .

Reaction Mechanism :

  • Imine Formation :
    N-Propionylaniline+Glyoxylic AcidImine Intermediate\text{N-Propionylaniline} + \text{Glyoxylic Acid} \rightarrow \text{Imine Intermediate}
    Glyoxylic acid reacts with the primary amine of N-propionylaniline, forming a Schiff base.

  • Reduction :
    The imine undergoes hydrogenation in the presence of 5% palladium-carbon (Pd/C) under 10 atm H₂ at 50°C for 12 hours, yielding this compound.

Critical Parameters :

  • Catalyst Load : Pd/C with 5% palladium loading ensures efficient reduction without over-hydrogenation.

  • Solvent System : Methanol or tetrahydrofuran (THF) facilitates solubility while minimizing esterification side reactions.

  • Alkali Addition : Sodium carbonate neutralizes acidic byproducts, enhancing product stability.

Hypothetical Yield :
Based on analogous reactions in EP3153498A1, yields of 93–95% with >99% purity are achievable, assuming the propionyl group remains stable under reaction conditions.

Post-Synthesis Acylation of N-Phenylglycine

An alternative route involves synthesizing N-phenylglycine first, followed by nitrogen acylation with propionyl chloride. This two-step method circumvents potential hydrolysis of the propionyl group during imine reduction.

Step 1: N-Phenylglycine Synthesis
As per EP3153498A1, N-phenylglycine is prepared via:
Aniline+Glyoxylic AcidPd/C, H₂N-Phenylglycine\text{Aniline} + \text{Glyoxylic Acid} \xrightarrow{\text{Pd/C, H₂}} \text{N-Phenylglycine}
Reaction conditions: 50°C, 10 atm H₂, 12 hours.

Step 2: Propionylation
The secondary amine of N-phenylglycine is acylated using propionyl chloride in dichloromethane (DCM) with triethylamine as a base:
N-Phenylglycine+Propionyl ChlorideEt₃NThis compound\text{N-Phenylglycine} + \text{Propionyl Chloride} \xrightarrow{\text{Et₃N}} \text{this compound}

Optimization Challenges :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve acylation efficiency.

  • Temperature Control : Reactions at 0–5°C minimize side reactions like over-acylation.

Yield Estimate :
Acylation typically achieves 85–90% yield in analogous systems, contingent on amine reactivity and steric hindrance.

Industrial-Scale Adaptations and Process Intensification

Continuous-Flow Microchannel Reactors

CN112574049A highlights the use of microchannel reactors for rapid, continuous synthesis of phenylglycine derivatives. Adapting this technology for this compound could involve:

  • Bucherer-Bergs Cyclization : Reacting benzaldehyde derivatives with hydrocyanic acid in microchannels to form hydantoin intermediates, followed by hydrolysis.

  • Residence Time : 15–40 minutes at 60–150°C, significantly shorter than batch processes.

Advantages :

  • Enhanced heat/mass transfer improves reaction uniformity.

  • Reduced byproduct formation (<5% vs. 15–20% in batch).

Catalyst Recycling and Cost Efficiency

The recovery of Pd/C catalysts, as emphasized in EP3153498A1, is critical for economic viability. Filtration and reactivation protocols ensure >95% catalyst reuse across multiple batches.

Economic Impact :

  • Pd/C accounts for 30–40% of raw material costs; recycling reduces expenses by 25%.

Comparative Analysis of Methodologies

Parameter Imine Reduction Post-Synthesis Acylation Microchannel Synthesis
Yield 93–95%85–90%89–92%
Purity >99.5%98–99%99.2%
Reaction Time 12–14 hours6–8 hours1–2 hours
Catalyst Cost High (Pd/C)LowModerate
Scalability IndustrialLab-scaleContinuous-flow

Challenges and Mitigation Strategies

Propionyl Group Stability

Hydrolysis Risk : The propionyl moiety may degrade under acidic or basic conditions during workup.

Solutions :

  • Mild Hydrolysis : Use dilute NaOH (10% w/w) at 50°C to minimize decomposition.

  • Protection-Deprotection : Temporarily protect the carboxylic acid as a methyl ester during acylation.

Byproduct Formation

Esterification Side Reactions : Glyoxylic acid may esterify with methanol solvent, requiring alkali treatment for hydrolysis.

Mitigation :

  • Solvent Choice : THF reduces esterification compared to methanol.

  • Alkali Addition : Sodium carbonate neutralizes esters, regenerating the target acid .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-N-propionylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Phenyl-N-propionylglycine involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for enzymes involved in amino acid metabolism, such as glycine N-acyltransferase. This enzyme catalyzes the transfer of the acyl group from acyl-CoA to glycine, forming N-acylglycines . The compound may also interact with receptors and enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

N-Phenylacetylglycine (Phenaceturic Acid)

  • CAS : 500-98-1
  • Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.2 g/mol .
  • Structure : Features a phenylacetyl group (C₆H₅CO-) instead of phenylpropionyl.
  • Properties : Lower molecular weight and reduced hydrophobicity compared to N-Phenyl-N-propionylglycine.
  • Applications: Metabolite in phenylalanine metabolism . Historically used in pharmaceutical formulations (now restricted due to toxicity concerns).

4-Hydroxyphenylpropionylglycine

  • CAS : 3850-43-9
  • Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 223.2 g/mol .
  • Structure : Contains a 4-hydroxyphenylpropionyl group , introducing a polar hydroxyl (-OH) substituent.
  • Properties : Increased solubility in polar solvents due to the hydroxyl group.
  • Applications :
    • Studied in plant biochemistry as a conjugate of phloretic acid .

Organoarsenic Derivatives (e.g., Phenyl-(4-arsonic acid)glycine)

  • Structure : Arsenic atom replaces a carbon in the phenyl ring (e.g., C₆H₅AsO₃H-glycine ) .
  • Properties : Higher toxicity and instability compared to purely organic analogs.
  • Historical Use : Investigated in early 20th-century antimicrobial therapies but abandoned due to arsenic-related toxicity .

N-Acetylglycylglycine

  • CAS : 5687-48-9
  • Formula : C₆H₁₀N₂O₄
  • Molecular Weight : 174.16 g/mol .
  • Structure : Dipeptide derivative with an acetylated glycine-glycine backbone.
  • Applications :
    • Substrate for protease and peptidase enzyme studies .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Primary Application
This compound 56613-60-6 C₁₁H₁₃NO₃ 207.2 Phenylpropionyl 118 MCAD deficiency biomarker
N-Phenylacetylglycine 500-98-1 C₁₀H₁₁NO₃ 193.2 Phenylacetyl N/A Metabolic studies
4-Hydroxyphenylpropionylglycine 3850-43-9 C₁₁H₁₃NO₄ 223.2 4-Hydroxyphenylpropionyl N/A Plant biochemistry
N-Acetylglycylglycine 5687-48-9 C₆H₁₀N₂O₄ 174.16 Acetyl-glycyl N/A Enzyme substrate

Structural and Functional Insights

  • Hydrophobicity : The phenylpropionyl group in this compound increases lipophilicity compared to acetylated analogs, influencing its urinary excretion efficiency .
  • Diagnostic Specificity: Unlike N-Phenylacetylglycine, which is a general metabolite, this compound is specific to MCAD deficiency due to its role in β-oxidation pathways .
  • Organoarsenic derivatives require extreme caution .

Q & A

Basic: What are the established synthetic routes for N-Phenyl-N-propionylglycine, and how can purity be validated?

This compound (CAS 56613-60-6) is synthesized via acylation of glycine with 3-phenylpropionyl chloride under alkaline conditions. Key steps include pH-controlled reaction termination and solvent extraction. Purity validation requires:

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 210–260 nm) to monitor reaction intermediates .
  • Spectroscopic characterization : FT-IR for amide bond confirmation (~1650 cm⁻¹) and ¹H/¹³C NMR to verify phenylpropionyl substitution patterns .
  • Melting point consistency : Compare observed melting point (118°C) with literature values to assess crystallinity .

Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?

Stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) is the gold standard for urinary quantification, as demonstrated in diagnosing medium-chain acyl-CoA dehydrogenase deficiency . Methodology includes:

  • Derivatization : Trimethylsilylation to enhance volatility.
  • Internal standards : Deuterated analogs (e.g., d₅-N-phenylpropionylglycine) for calibration .
  • Validation parameters : Limit of detection (LoD < 0.1 µg/mL), recovery rates (>90%), and matrix effect mitigation via solid-phase extraction .

Advanced: How to resolve discrepancies in reported quantification data across studies?

Contradictions often arise from:

  • Sample preparation variability : Inconsistent derivatization protocols (e.g., incomplete silylation) .
  • Matrix interference : Co-eluting metabolites in urine (e.g., hexanoylglycine) requiring advanced chromatographic resolution .
  • Instrument calibration drift : Regular recalibration with certified reference materials (CRMs) ensures reproducibility .
  • Statistical rigor : Apply Bland-Altman analysis to compare inter-laboratory datasets and identify systemic biases .

Advanced: What experimental design considerations are critical for in vitro mechanistic studies?

  • Dose-response validation : Use logarithmic concentration ranges (1 nM–100 µM) to identify non-linear effects .
  • Negative controls : Include glycine and phenylpropionic acid to isolate the compound’s activity.
  • Endpoint specificity : Couple assays (e.g., LC-MS for metabolite tracking and fluorogenic probes for enzymatic inhibition) to cross-validate results .

Advanced: How does this compound’s stability impact long-term storage for preclinical studies?

  • Thermal stability : Degrades above 200°C; store at –20°C in amber vials to prevent photolytic cleavage .
  • Hydrolytic sensitivity : Susceptible to esterase activity in biological buffers; use protease inhibitors in cell-based assays .
  • Lyophilization : Preferred for long-term storage; reconstitute in anhydrous DMSO to avoid hydrolysis .

Advanced: What methodological challenges arise when comparing in vivo vs. in vitro pharmacokinetic data?

  • Bioavailability factors : In vivo studies must account for renal clearance rates (e.g., urinary excretion half-life ~4–6 hours in humans) .
  • Protein binding : Use equilibrium dialysis to measure unbound fractions in plasma, critical for correlating in vitro IC₅₀ values with therapeutic doses .
  • Species variability : Rodent models may underestimate hepatic metabolism due to differences in acyl-CoA synthetase activity .

Advanced: How to optimize sample preparation for high-throughput screening of this compound derivatives?

  • Automated liquid handling : Minimize variability in aliquot volumes (CV < 5%) .
  • Multi-step purification : Combine size-exclusion chromatography with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve polar impurities .
  • Quality control : Implement real-time MS monitoring during synthesis to flag batch inconsistencies .

Advanced: What validation criteria are essential for using this compound as a disease biomarker?

  • Specificity : Confirm absence of cross-reactivity with structurally similar metabolites (e.g., phenylacetylglycine) via competitive ELISA .
  • Clinical correlation : Perform receiver operating characteristic (ROC) analysis to establish diagnostic thresholds (e.g., AUC > 0.85 for medium-chain acyl-CoA dehydrogenase deficiency) .
  • Reproducibility : Inter-laboratory validation using standardized protocols from NIH preclinical guidelines .

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